molecular formula C16H16F2N4S B4391232 N-(3,5-DIFLUOROPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

N-(3,5-DIFLUOROPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B4391232
M. Wt: 334.4 g/mol
InChI Key: TXZIXTICHOLUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-DIFLUOROPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridine and a difluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIFLUOROPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a pyridine derivative under controlled conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like crystallization and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIFLUOROPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-DIFLUOROPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-DIFLUOROPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-difluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
  • N-(3,5-DIFLUOROPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4S/c17-12-9-13(18)11-14(10-12)20-16(23)22-7-5-21(6-8-22)15-3-1-2-4-19-15/h1-4,9-11H,5-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZIXTICHOLUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-DIFLUOROPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
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N-(3,5-DIFLUOROPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
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N-(3,5-DIFLUOROPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
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N-(3,5-DIFLUOROPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

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